molecular formula C₁₉H₂₇F₃N₂O₄ B1141213 N-Boc Desmethyl Fluvoxamine CAS No. 192876-03-2

N-Boc Desmethyl Fluvoxamine

Numéro de catalogue B1141213
Numéro CAS: 192876-03-2
Poids moléculaire: 404.42
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of N-Boc Desmethyl Fluvoxamine involves several key steps, starting from Fluvoxamine as the starting material. An important aspect of its synthesis includes the demethylation process to obtain the desmethyl derivative, followed by the introduction of the Boc protective group. This process requires careful control of reaction conditions to achieve the desired selectivity and yield. The work by Matarrese et al. (1997) describes a two-step radiochemical synthesis process that could be adapted for the synthesis of N-Boc Desmethyl Fluvoxamine, highlighting the importance of mild conditions for the O-methylation and deprotection steps in the synthesis of fluvoxamine derivatives (Matarrese et al., 1997).

Molecular Structure Analysis

The molecular structure of N-Boc Desmethyl Fluvoxamine is characterized by its fluvoxamine backbone with the absence of one methyl group (desmethyl) and the addition of a Boc protective group. This modification affects the molecule's pharmacokinetic properties and reactivity. Quantum chemical calculations, as detailed by Odai et al. (2020), have been utilized to study the intrinsic reaction coordinates and structural changes between isomers of Fluvoxamine, providing insights into the stability and reactivity of such derivatives (Odai et al., 2020).

Mécanisme D'action

Target of Action

N-Boc Desmethyl Fluvoxamine is a derivative of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The primary targets of Fluvoxamine are the serotonin transporter (SERT) and the sigma-1 receptor (S1R) . SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter involved in mood regulation. S1R is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties .

Mode of Action

Fluvoxamine acts as an agonist for the S1R, through which it controls inflammation . It inhibits the reuptake of serotonin by binding to the SERT, thereby increasing the extracellular level of serotonin. This leads to enhanced serotonergic neurotransmission, which is associated with mood elevation .

Biochemical Pathways

The major metabolite of Fluvoxamine, fluvoxamine acid, is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase (coded for by ADH1A, ADH1B, and ADH1C) to form fluvoxamine acid . This process involves the modulation of innate and adaptive immune responses .

Pharmacokinetics

Fluvoxamine is well absorbed after oral administration, widely distributed in the body, and eliminated with a mean half-life of 15 hours . Fluvoxamine inhibits oxidative drug metabolizing enzymes, which can lead to clinically significant drug interactions .

Result of Action

Fluvoxamine stimulates the proliferation and differentiation of neural stem cells (NSCs), particularly towards oligodendrocytes . It also represses Th1 and Th17 polarization and function by repressing glycolysis, thereby attenuating autoimmune progression in type 1 diabetes .

Action Environment

Environmental factors such as light can influence the photodegradation of Fluvoxamine . Photodegradation is a significant abiotic factor affecting the distribution of chemical substances present in the environment. The presence and composition of the matrix should be considered in studies aimed at the environmental fate of pharmaceuticals .

Propriétés

IUPAC Name

tert-butyl N-[2-[[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O4/c1-18(2,3)28-17(26)23-11-13-27-24-16(6-4-5-12-25)14-7-9-15(10-8-14)19(20,21)22/h7-10,25H,4-6,11-13H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQGJPRJLRYOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCON=C(CCCCO)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.